2,2-Bis(4-chlorophenyl)ethanol
Overview
Description
“2,2-Bis(4-chlorophenyl)ethanol” is an organochlorine compound . It is a metabolite of DDT and forms conjugates with palmitic acid in DDT-treated female rats . The linear formula of this compound is (ClC6H4)2CHCH2OH .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by the formula C14H12Cl2O . It is an organochlorine compound that is 4,4’-dichlorodiphenylmethane in which one of the methylene hydrogens is replaced by a hydroxymethyl group .
Physical and Chemical Properties Analysis
“this compound” is a white crystalline solid in its pure form . It has a molecular weight of 267.15 and is practically insoluble in water but soluble in organic solvents .
Scientific Research Applications
Environmental Analysis and Remediation
A novel approach for the detection and quantification of dicofol and its degradation products , including 2,2-Bis(4-chlorophenyl)ethanol, in water samples utilizes dispersive liquid-phase microextraction. This method couples with gas chromatography-mass spectrometry (GC-MS) for enhanced sensitivity and specificity, offering a powerful tool for monitoring environmental pollutants and ensuring water quality (Li et al., 2010).
Organic Synthesis and Catalysis
Research demonstrates the catalytic activity of oxo-rhenium complexes in the selective oxidation of alcohols, including compounds structurally related to this compound. This method efficiently converts primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation, showcasing the utility in synthetic chemistry for producing fine chemicals and pharmaceutical intermediates (Sousa et al., 2013).
Biocatalysis and Chiral Synthesis
The asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol by Alternaria alternata in submerged culture illustrates the potential of microbial biocatalysis. This process achieves high conversion and enantiomeric excess, highlighting the importance of biocatalysts in producing chiral intermediates for pharmaceutical applications (Kurbanoğlu et al., 2009).
Environmental Pollution and Degradation
A study on the complete dechlorination of DDT and its metabolites , including this compound, using NaOH and Pd/C catalyst in an alcohol mixture, demonstrates a method for detoxifying persistent organic pollutants. This research contributes to environmental remediation efforts by offering a pathway to degrade legacy pesticides into less harmful compounds (Ukisu, 2008).
Safety and Hazards
The safety information for “2,2-Bis(4-chlorophenyl)ethanol” indicates that it has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .
Mechanism of Action
Target of Action
2,2-Bis(4-chlorophenyl)ethanol, also known as DDOH, is a metabolite of DDT . It is an organochlorine compound that plays the role of a xenobiotic metabolite
Mode of Action
It is known that ddoh is a metabolite of ddt and forms conjugates with palmitic acid in ddt-treated female rats .
Biochemical Pathways
As a metabolite of ddt, it may be involved in the metabolism of xenobiotic compounds .
Pharmacokinetics
Given its chemical structure and its classification as an organochlorine compound , it can be inferred that it may have significant persistence in the environment and bioaccumulation potential.
Action Environment
DDOH, as a metabolite of DDT, is likely to be found in environments where DDT is used or has been used in the past. Its action, efficacy, and stability may be influenced by various environmental factors. For instance, due to its physicochemical properties and its persistence related with a half-life up to 30 years, DDT and its metabolites like DDOH can accumulate in the environment and have biomagnification properties in living organisms .
Biochemical Analysis
Biochemical Properties
2,2-Bis(4-chlorophenyl)ethanol plays a crucial role in biochemical reactions, particularly in the degradation pathways of DDT. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent conversion to other metabolites . Additionally, this compound can bind to proteins such as serum albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt endocrine function by mimicking or antagonizing the action of hormones, leading to altered gene expression . Furthermore, this compound can induce oxidative stress, affecting cellular metabolism and potentially leading to cell damage .
Properties
IUPAC Name |
2,2-bis(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDYKRNLNAXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041308 | |
Record name | 2,2-Bis(4-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-82-2 | |
Record name | 4-Chloro-β-(4-chlorophenyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2642-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DDOH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DDOH | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Bis(4-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(p-chlorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(4-CHLOROPHENYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59856K2U1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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